Ethyl 7-aminoquinoline-2-carboxylate
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Overview
Description
Ethyl 7-aminoquinoline-2-carboxylate is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of ethyl 7-aminoquinoline-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 7-aminoquinoline with ethyl chloroformate under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired ester .
Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more environmentally friendly and efficient .
Chemical Reactions Analysis
Ethyl 7-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 7-aminoquinoline-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-aminoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of enzymes or interfere with the replication of pathogens. The exact mechanism can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Ethyl 7-aminoquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylic acid: This compound lacks the ethyl ester group, which can affect its solubility and reactivity.
7-Chloroquinoline-2-carboxylate: The presence of a chlorine atom can enhance the compound’s biological activity but may also increase its toxicity.
Ethyl 6-aminoquinoline-2-carboxylate: The position of the amino group can influence the compound’s chemical properties and biological activity.
This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 7-aminoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWQPISSVRITND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)N)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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